3-Methyloxirane-2-carboxylic acid
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Overview
Description
3-Methyloxirane-2-carboxylic acid is an organic compound with the molecular formula C4H6O3. It is also known as 3-methylglycidic acid. This compound features an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyloxirane-2-carboxylic acid can be synthesized through the reaction of oxiranes with carboxylic acids. One common method involves the use of a tertiary amine as a catalyst to initiate the ring-opening reaction of oxirane by carboxylic acid . The reaction typically occurs at temperatures ranging from 323 to 353 K, and the kinetic parameters such as reaction orders, rate constants, and activation energies are well-established .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of optimized reaction conditions to maximize yield and efficiency. The process may include the use of specialized reactors and continuous flow systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Tertiary amines are commonly used as catalysts for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: β-Hydroxypropyl esters and other substituted derivatives.
Scientific Research Applications
3-Methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyloxirane-2-carboxylic acid involves the ring-opening reaction of the oxirane ring. This reaction is typically initiated by a nucleophile, such as a carboxylate anion, which attacks the less substituted carbon atom of the oxirane ring. The presence of a tertiary amine catalyst can enhance the reaction rate and regioselectivity . The resulting products, such as β-hydroxypropyl esters, are formed through a series of parallel consecutive stages .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxirane-2-carboxylic acid: Similar in structure but differs in the position of the methyl group.
3-Methylglycidic acid: Another name for 3-methyloxirane-2-carboxylic acid.
Oxirane-2-carboxylic acid: Lacks the methyl group present in this compound.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an oxirane ring and a carboxylic acid group. These functional groups confer distinct reactivity and make it a valuable compound in various chemical transformations and industrial applications .
Properties
IUPAC Name |
3-methyloxirane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGGCMDYFKAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337355 |
Source
|
Record name | 3-Methyloxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-40-5 |
Source
|
Record name | 3-Methyloxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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